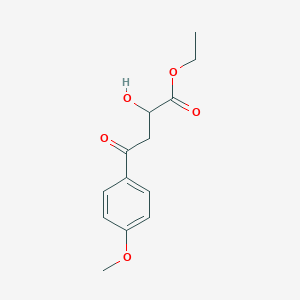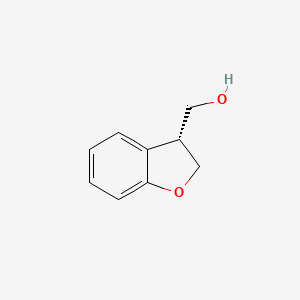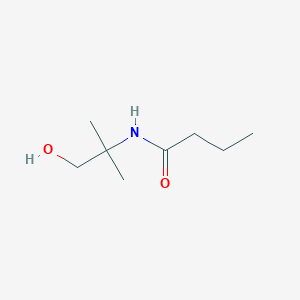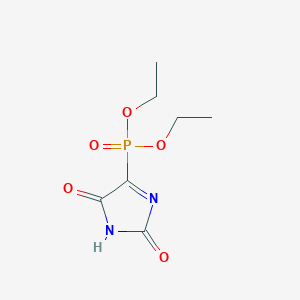
diethyl 5-hydantoylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
diethyl 5-hydantoylphosphonate is a chemical compound that belongs to the class of phosphonate derivatives It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-hydantoylphosphonate typically involves the reaction of diethyl phosphite with an appropriate imidazole derivative. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further reacted with diethyl phosphite under controlled conditions . The reaction conditions often involve the use of catalysts such as nickel and mild temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
diethyl 5-hydantoylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
diethyl 5-hydantoylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 5-hydantoylphosphonate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phosphonate group can also participate in binding interactions, enhancing the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3-butyl-2,5-dioxo-4-imidazolylphosphonate: Similar structure with a butyl group instead of the hydrogen atoms on the imidazole ring.
Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate: Another phosphonate derivative with a slightly different ring structure.
Uniqueness
diethyl 5-hydantoylphosphonate is unique due to its specific imidazole ring structure and the presence of the phosphonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H11N2O5P |
|---|---|
Molekulargewicht |
234.15 g/mol |
IUPAC-Name |
5-diethoxyphosphorylimidazole-2,4-dione |
InChI |
InChI=1S/C7H11N2O5P/c1-3-13-15(12,14-4-2)6-5(10)8-7(11)9-6/h3-4H2,1-2H3,(H,8,10,11) |
InChI-Schlüssel |
CPMFHYYHPYTMEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=NC(=O)NC1=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5,8,11-Tetraoxadodecan-1-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B8531018.png)

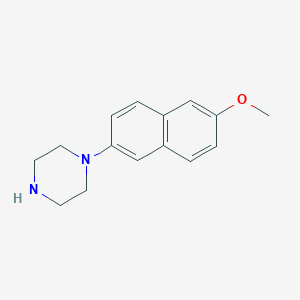
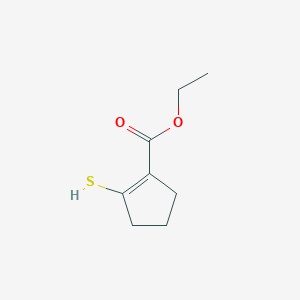

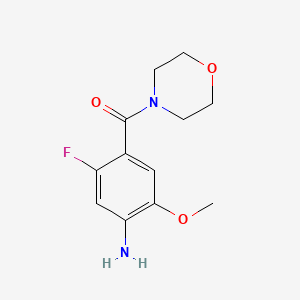
![1-[4-(Dimethylamino)-2-butynyl]-2-imidazolidinone](/img/structure/B8531068.png)
![(6R-trans)-3-Ethenyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B8531075.png)
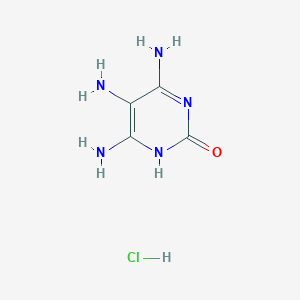
![3-Fluorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B8531095.png)
![2-[(3-Nitrophenyl)methoxy]ethanol](/img/structure/B8531103.png)
